![molecular formula C7H10F3IO B2690048 2-(Iodomethyl)-6-(trifluoromethyl)oxane CAS No. 2126160-29-8](/img/structure/B2690048.png)
2-(Iodomethyl)-6-(trifluoromethyl)oxane
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Description
2-(Iodomethyl)-6-(trifluoromethyl)oxane, also known as ITFO, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ITFO is a halogenated ether that contains both iodine and fluorine atoms, which give it unique properties that make it a useful tool in drug discovery research.
Scientific Research Applications
Pharmaceutical Development
2-(Iodomethyl)-6-(trifluoromethyl)oxane: is a valuable compound in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug molecules, which can improve their bioavailability and efficacy. This compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases .
Agricultural Chemistry
In agricultural chemistry, 2-(Iodomethyl)-6-(trifluoromethyl)oxane is utilized in the development of agrochemicals, such as herbicides, fungicides, and insecticides. The trifluoromethyl group contributes to the increased potency and environmental stability of these compounds, making them more effective in protecting crops from pests and diseases .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability, chemical resistance, and hydrophobicity of materials. These properties are crucial for applications in harsh environments, such as aerospace and automotive industries .
Organic Synthesis
In organic synthesis, 2-(Iodomethyl)-6-(trifluoromethyl)oxane serves as a versatile intermediate. It can be used in various reactions, including nucleophilic substitution and cross-coupling reactions, to introduce trifluoromethyl groups into complex organic molecules. This is particularly valuable in the synthesis of fluorinated compounds, which are important in medicinal chemistry and agrochemicals .
Radiochemistry
The iodomethyl group in this compound makes it a potential candidate for radiolabeling in radiochemistry. Radiolabeled compounds are essential in medical imaging and diagnostic applications, such as positron emission tomography (PET) scans. The trifluoromethyl group can also enhance the stability and imaging properties of these radiolabeled compounds .
Environmental Chemistry
In environmental chemistry, 2-(Iodomethyl)-6-(trifluoromethyl)oxane can be used to study the behavior and fate of fluorinated compounds in the environment. Its unique chemical structure allows researchers to investigate the degradation pathways and environmental impact of fluorinated pollutants, contributing to the development of more sustainable and eco-friendly chemicals .
Catalysis
This compound is also explored in the field of catalysis. The presence of both iodomethyl and trifluoromethyl groups can facilitate the development of novel catalytic systems for various chemical transformations. These catalysts can be used in industrial processes to improve efficiency and selectivity, reducing the environmental footprint of chemical manufacturing .
Bioconjugation
In bioconjugation, 2-(Iodomethyl)-6-(trifluoromethyl)oxane can be used to modify biomolecules, such as proteins and nucleic acids. The trifluoromethyl group can enhance the stability and binding affinity of bioconjugates, which is important for developing new diagnostic tools and therapeutic agents .
properties
IUPAC Name |
2-(iodomethyl)-6-(trifluoromethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3IO/c8-7(9,10)6-3-1-2-5(4-11)12-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRYKRIYBQANPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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